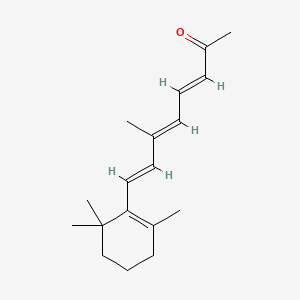

beta-Apo-13-carotenone

概要

説明

準備方法

D'Orenoneは、β-カロテンの初期切断産物として合成されます。合成経路には、カロテノイド切断ジオキシゲナーゼ(CCD)によって促進されるβ-カロテンの酸化切断が含まれます。 この反応は、D'Orenoneを含むさまざまなアポカロテノイドを生成します

化学反応の分析

D'Orenoneは、次のようないくつかのタイプの化学反応を受けます。

酸化: アポカロテノイドとして、D'Orenoneはさらに酸化されてさまざまな誘導体を生成することができます。

還元: さまざまなアルコールまたはその他の還元された形態を形成するために還元することができます。

置換: D'Orenoneは、官能基が他の基に置き換えられる置換反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

D'Orenoneには、いくつかの科学研究への応用があります。

化学: カロテノイドの酸化切断とアポカロテノイドの生成を研究するためのモデル化合物として使用されます。

生物学: D'Orenoneは、植物生理学、特に根毛の成長とオーキシン輸送の調節における役割について研究されています.

医学: 特にレチノイドXレセプター(RXR)活性を調節する可能性のある治療応用を探求するために研究が進められています.

産業: D'Orenoneとその誘導体は、その芳香族特性により、香料および香料産業における潜在的な用途について調査されています.

科学的研究の応用

Molecular Mechanisms

β-Apo-13-carotenone has been shown to interact with RXRα, a critical nuclear receptor involved in various biological processes, including cell differentiation and metabolism. Research indicates that β-apo-13-carotenone inhibits the transactivation of RXRα without interfering with coactivator binding, suggesting a unique mechanism of action compared to other known antagonists . Specifically, it induces the formation of a transcriptionally silent RXR tetramer, which prevents the activation of target genes by retinoic acid .

Table 1: Molecular Interactions of β-Apo-13-Carotenone

Gene Regulation

β-Apo-13-carotenone's ability to modulate gene expression has been a focal point in studies examining its role in cancer biology. For instance, it has been shown to inhibit the expression of caspase 9 in mammary carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment . This inhibition is significant as caspase 9 is a key player in apoptotic pathways.

Case Study: Inhibition of Caspase 9 Expression

In a study involving MCF-7 breast cancer cells, treatment with β-apo-13-carotenone resulted in a marked reduction in caspase 9 mRNA levels when combined with 9-cis-retinoic acid. This suggests that β-apo-13-carotenone can effectively modulate apoptotic signaling pathways, potentially leading to therapeutic applications in cancer management .

Potential Therapeutic Applications

The unique properties of β-apo-13-carotenone as an RXR antagonist suggest several potential therapeutic applications:

- Cancer Therapy : Its ability to inhibit RXR-mediated gene expression may provide a novel approach to cancer treatment by modulating pathways involved in cell survival and apoptosis.

- Metabolic Disorders : Given RXR's role in metabolism, β-apo-13-carotenone could be explored for its effects on metabolic regulation.

- Nutritional Supplements : As a carotenoid derivative, it may have applications in dietary supplements aimed at improving health outcomes related to vitamin A metabolism.

作用機序

D'Orenoneは、根の先端におけるPIN2仲介オーキシン輸送ネットワークを妨害することでその効果を発揮します。 それは、PIN2仲介オーキシン流出を介してトリコブラストにおけるオーキシン濃度を低下させ、これは根毛の成長に不可欠です . さらに、D'OrenoneはレチノイドXレセプターアルファ(RXRα)のアンタゴニストとして機能し、9-シスレチノイン酸と結合してその活性化を阻害します .

類似化合物との比較

D'Orenoneは、カロテノイドの酸化切断から得られる他のアポカロテノイドと構造的に類似しています。類似の化合物には以下が含まれます。

β-アポ-13-カロテノン:

ストリゴラクトン: これらは、カロテノイドから誘導された植物ホルモンであり、シュートの分枝と根の発達に役割を果たします.

トリスポリック酸: これらは、接合菌類の有性生殖に関与する形態形成因子であり、D'Orenoneと同じ生合成経路から誘導されます.

D'Orenoneは、根毛の成長を阻害する特定の役割と、RXRαアンタゴニストとしての潜在的な治療的応用においてユニークです .

生物活性

Beta-apo-13-carotenone (β-apo-13-carotenone) is a significant metabolite derived from the eccentric cleavage of β-carotene, a well-known carotenoid. This compound has attracted attention due to its unique biological activities, particularly its role as a modulator of retinoid X receptor (RXR) signaling pathways. This article delves into the biological activity of β-apo-13-carotenone, highlighting its mechanisms of action, effects on cellular processes, and potential implications in health and disease.

β-Apo-13-carotenone functions primarily as an antagonist of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression in response to retinoids. Research indicates that β-apo-13-carotenone can inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a naturally occurring ligand. This antagonistic effect has been observed at remarkably low concentrations, with effective inhibition noted at levels as low as 1 nM .

Molecular Interactions

Molecular modeling studies suggest that β-apo-13-carotenone interacts with RXRα similarly to other known antagonists. Specifically, it induces tetramerization of RXRα's ligand-binding domain (LBD), leading to the formation of a transcriptionally inactive complex. This contrasts with other antagonists like UVI3003, which do not induce such oligomerization .

Biological Effects

The biological effects of β-apo-13-carotenone extend beyond RXR modulation. It has been shown to influence various cellular processes:

- Gene Expression Regulation : By antagonizing RXRα, β-apo-13-carotenone alters the expression of genes regulated by retinoids, including those involved in cell differentiation and apoptosis .

- Cellular Uptake and Metabolism : Studies indicate that β-apo-13-carotenone is rapidly taken up by intestinal cells and extensively metabolized, suggesting its bioavailability and potential physiological relevance .

Case Studies and Research Findings

Several studies have investigated the biological activity of β-apo-13-carotenone:

Study 1: RXRα Antagonism

In a study assessing the effects of various β-apocarotenoids on RXRα activation, β-apo-13-carotenone was identified as the most potent antagonist among tested compounds. The study utilized transactivation assays to measure the inhibition of 9cRA-induced gene expression, demonstrating significant antagonistic properties across multiple experiments .

Study 2: Tetramerization Induction

Another research effort focused on elucidating the mechanism behind β-apo-13-carotenone's effects on RXRα transcriptional activity. The findings revealed that this compound induces tetramerization of RXRα's LBD, which is critical for its function as a transcriptional regulator .

Study 3: Dietary Sources and Absorption

Research examining dietary sources indicated that β-apo-13-carotenone is present in various foods and can be absorbed into the bloodstream. However, its rapid degradation raises questions about its long-term bioactivity within the body .

Comparative Table of Biological Activities

| Compound | Biological Activity | Effective Concentration |

|---|---|---|

| This compound | Antagonizes RXRα activation | 1 nM |

| UVI3003 | Antagonist but does not induce tetramerization | N/A |

| Beta-Apo-12’-Carotenoic Acid | Moderate antagonist | 96% inhibition |

| Beta-Apo-8’-Carotenal | Partial antagonist | 73%-78% inhibition |

特性

IUPAC Name |

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-LUXGDSJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。